molecular formula C13H12N2O3 B1463933 Methyl 3-amino-4-(3-pyridyloxy)benzoate CAS No. 190848-30-7

Methyl 3-amino-4-(3-pyridyloxy)benzoate

Cat. No. B1463933
Key on ui cas rn: 190848-30-7
M. Wt: 244.25 g/mol
InChI Key: QBLMEVYGRSPPMP-UHFFFAOYSA-N
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Patent
US05856344

Procedure details

71 g of methyl 3-nitro-4-(3-pyridyloxy)benzoate and 52 g of iron powder are stirred in 500 ml of MeOH and, at RT, 500 ml of saturated aqueous HCl solution are slowly added. The mixture is then stirred at RT for 2 h and then the volatile constituents are removed in vacuo. The residue is stirred with 300 ml of saturated aqueous Na2CO3 solution (pH=11), and the precipitate is filtered off with suction. This precipitate is then extracted by boiling twice with 500 ml of EA each time, and the filtrate is extracted twice with 500 ml of EA each time. The combined EA phase is washed twice with 500 ml of water each time and dried over Na2SO4, and the solvent is removed in vacuo. 30 g of yellow-brown crystals, mp 101° C., are obtained.
Name
methyl 3-nitro-4-(3-pyridyloxy)benzoate
Quantity
71 g
Type
reactant
Reaction Step One
Name
Quantity
500 mL
Type
solvent
Reaction Step One
Name
Quantity
52 g
Type
catalyst
Reaction Step One
Name
Quantity
500 mL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[N+:1]([C:4]1[CH:5]=[C:6]([CH:11]=[CH:12][C:13]=1[O:14][C:15]1[CH:16]=[N:17][CH:18]=[CH:19][CH:20]=1)[C:7]([O:9][CH3:10])=[O:8])([O-])=O.Cl>CO.[Fe]>[NH2:1][C:4]1[CH:5]=[C:6]([CH:11]=[CH:12][C:13]=1[O:14][C:15]1[CH:16]=[N:17][CH:18]=[CH:19][CH:20]=1)[C:7]([O:9][CH3:10])=[O:8]

Inputs

Step One
Name
methyl 3-nitro-4-(3-pyridyloxy)benzoate
Quantity
71 g
Type
reactant
Smiles
[N+](=O)([O-])C=1C=C(C(=O)OC)C=CC1OC=1C=NC=CC1
Name
Quantity
500 mL
Type
solvent
Smiles
CO
Name
Quantity
52 g
Type
catalyst
Smiles
[Fe]
Step Two
Name
Quantity
500 mL
Type
reactant
Smiles
Cl

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The mixture is then stirred at RT for 2 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
the volatile constituents are removed in vacuo
STIRRING
Type
STIRRING
Details
The residue is stirred with 300 ml of saturated aqueous Na2CO3 solution (pH=11)
FILTRATION
Type
FILTRATION
Details
the precipitate is filtered off with suction
EXTRACTION
Type
EXTRACTION
Details
This precipitate is then extracted
EXTRACTION
Type
EXTRACTION
Details
the filtrate is extracted twice with 500 ml of EA each time
WASH
Type
WASH
Details
The combined EA phase is washed twice with 500 ml of water each time
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over Na2SO4
CUSTOM
Type
CUSTOM
Details
the solvent is removed in vacuo

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
NC=1C=C(C(=O)OC)C=CC1OC=1C=NC=CC1
Measurements
Type Value Analysis
AMOUNT: MASS 30 g
YIELD: CALCULATEDPERCENTYIELD 47.4%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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